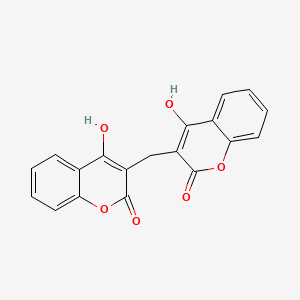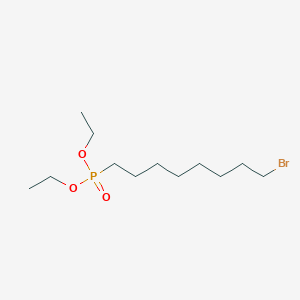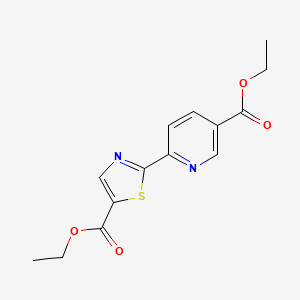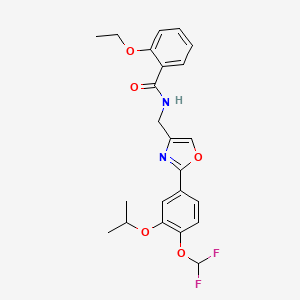
DNS-8254
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNS-8254 is a small molecule drug that is a potent and selective Phosphodiesterase 2 (PDE2) inhibitor . It was initially developed by Dart NeuroScience LLC . It has been used for the treatment of Memory Disorders . The IC50 value of DNS-8254 for hPDE2a is 8 nM, and the intrinsic clearance rate in rats is 25.6 uL/min/mg .
Synthesis Analysis
The design and improvement of the binding properties of DNS-8254 was achieved using X-ray crystal structures in conjunction with careful analysis of electronic and structural requirements for the PDE2a enzyme . The increased potency of DNS-8254 was facilitated by the formation of a halogen bond with the oxygen of Tyr827 present in the PDE2a active site .Molecular Structure Analysis
The molecular formula of DNS-8254 is C18H15BrF3N5O . The InChIKey is TTWAYHJJEHLVNR-LBPRGKRZSA-N . The CAS Registry number is 1821107-98-5 .Wissenschaftliche Forschungsanwendungen
Domain Name System (DNS) Overview
- DNS is a distributed database used to resolve hostnames into IP addresses, simplifying the process of remembering and reaching Internet destinations (Goerzen, 2004).
DNS Complexity and Evolution
- DNS has evolved from its inception in the 1980s to address the increasing complexity of the Internet, with refinements over time to handle new challenges (Vixie, 2007).
Large-Scale DNS Measurements
- Large-scale DNS measurements provide insights into the evolution of the Internet and the technical operations of domains. This involves challenges such as scaling measurements and minimizing the burden on global DNS infrastructure (Rijswijk-Deij et al., 2016).
DNS Security and Privacy
- Despite extensive research, DNS continues to face significant security and privacy challenges, requiring ongoing efforts to address vulnerabilities and threats (Kang, Spaulding, & Mohaisen, 2016).
Passive DNS Monitoring
- DNS monitoring is critical for identifying anomalies, measuring performance, and generating usage statistics. A passive DNS monitoring system can track trends and suspicious activities (Deri et al., 2012).
DNS and Botnet Detection
- DNS is used by both legitimate users and malicious applications, including botnets. DNS traffic inspection helps in detecting botnet infections, although it often results in false positives (Kheir et al., 2014).
DNS Tunnel Detection
- DNS protocols are sometimes exploited to establish covert channels for malicious activities. Multidimensional analysis and machine learning techniques can be effective in detecting such DNS tunnels (Jiang & Wang, 2020).
DNS in Software Defined Networks
- Ensuring DNS security in Software Defined Networks (SDN) is crucial due to DNS's role in translating web addresses to IP addresses for network communication (Gupta, Shah, & Shrivastava, 2017).
DNS Forensics
- DNS data mining is valuable for forensic analysis, helping in detecting malicious domain names and reconstructing network activities (Marchal et al., 2012).
Zukünftige Richtungen
Currently, DNS-8254 is in the discovery phase . It has demonstrated significant memory enhancing effects in a rat model of novel object recognition . This suggests that DNS-8254 may be a useful tool to explore the pharmacology of selective PDE2a inhibition .
Relevant Papers One relevant paper is “Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2) Inhibitors for the Treatment of Memory Disorders” published in the Journal of Medicinal Chemistry . This paper reports a series of potent and selective [1,2,4]triazolo [1,5-a]pyrimidine PDE2a inhibitors, including DNS-8254 .
Eigenschaften
CAS-Nummer |
1821107-98-5 |
|---|---|
Produktname |
DNS-8254 |
Molekularformel |
C18H15BrF3N5O |
Molekulargewicht |
454.2512 |
IUPAC-Name |
(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
SMILES |
O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNS-8254; DNS 8254; DNS8254. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



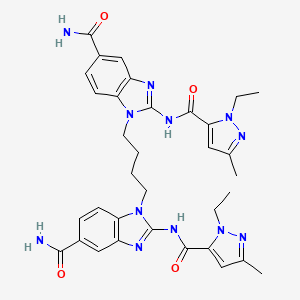
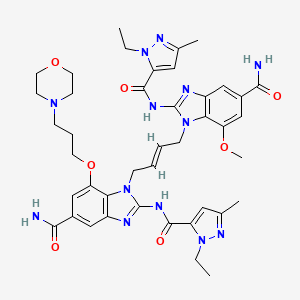
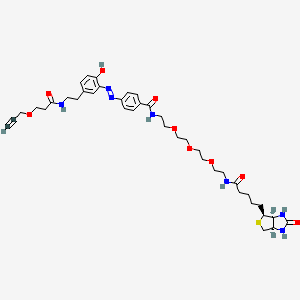
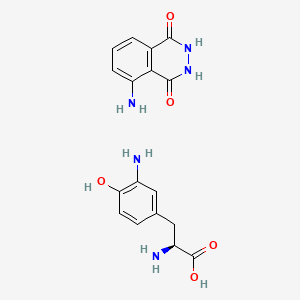
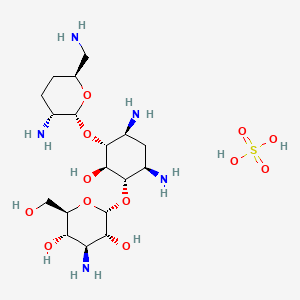
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
